molecular formula C27H22Sn B11943103 1H-inden-1-yl(triphenyl)stannane CAS No. 1249-25-8

1H-inden-1-yl(triphenyl)stannane

Cat. No.: B11943103
CAS No.: 1249-25-8
M. Wt: 465.2 g/mol
InChI Key: JGAPPOMGTQXRDF-UHFFFAOYSA-N
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Description

1H-inden-1-yl(triphenyl)stannane is an organotin compound with the molecular formula C27H22Sn. It is a rare and unique chemical often used in early discovery research. The compound consists of an indenyl group attached to a triphenylstannane moiety, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-inden-1-yl(triphenyl)stannane typically involves the reaction of 1H-indene with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

1H-inden-1-yl(triphenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various functionalized indenyl derivatives .

Scientific Research Applications

1H-inden-1-yl(triphenyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-inden-1-yl(triphenyl)stannane involves its interaction with various molecular targets and pathways. The indenyl group can participate in π-π interactions, while the tin atom can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-inden-1-yl(triphenyl)stannane is unique due to its specific combination of the indenyl and triphenylstannane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

1249-25-8

Molecular Formula

C27H22Sn

Molecular Weight

465.2 g/mol

IUPAC Name

1H-inden-1-yl(triphenyl)stannane

InChI

InChI=1S/C9H7.3C6H5.Sn/c1-2-5-9-7-3-6-8(9)4-1;3*1-2-4-6-5-3-1;/h1-7H;3*1-5H;

InChI Key

JGAPPOMGTQXRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2C=CC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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